molecular formula C9H7NO3 B13336315 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13336315
M. Wt: 177.16 g/mol
InChI Key: OHVQWLBDLNNSBW-UHFFFAOYSA-N
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Description

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the oxo group can yield alcohols .

Scientific Research Applications

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both an alkyne group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-oxo-1-prop-2-ynylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-2-4-10-5-3-7(9(12)13)6-8(10)11/h1,3,5-6H,4H2,(H,12,13)

InChI Key

OHVQWLBDLNNSBW-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC(=CC1=O)C(=O)O

Origin of Product

United States

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